N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide
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Overview
Description
N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide is a complex organic compound characterized by its unique structure, which includes a naphthamide core and a hydrazino group linked to a methylated furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide typically involves the condensation of 5-methyl-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl-1-naphthamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
- N-(4-Ethoxyphenyl)-2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoacetamide
- N-(2-Methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide
Uniqueness
N-(2-(2-((5-Methyl-2-furyl)methylene)hydrazino)-2-oxoethyl)-1-naphthamide is unique due to its naphthamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-9-10-15(25-13)11-21-22-18(23)12-20-19(24)17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYKRKRSZRKROH-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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